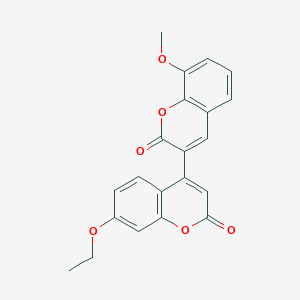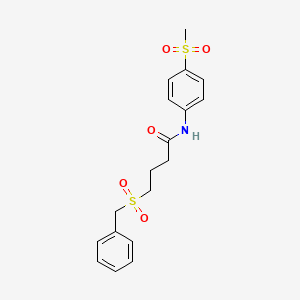
(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
カタログ番号 B2798413
CAS番号:
843617-03-8
分子量: 302.39
InChIキー: FLLWWRPBAOPGAL-SDNWHVSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .科学的研究の応用
Antimicrobial and Anticancer Activities
- Studies on related thiazole and thiazol-4-one derivatives have shown significant antimicrobial and anticancer activities. For example, synthesized heterocyclic compounds incorporating thiazole structures were evaluated for their antibacterial and antifungal activities, demonstrating potential as new therapeutic agents against various bacterial and fungal strains (Patel & Patel, 2015). Similarly, certain thiazolidinone hybrids were found to exhibit prominent activity against gram-negative E. coli and C. albicans, suggesting their utility in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking, have been conducted on related compounds to explore their potential interactions with biological targets. This approach aids in understanding the binding modes of these molecules and predicting their biological activities, thereby facilitating the design of more effective therapeutic agents (Shanmugapriya et al., 2022).
Photophysical and Electrochemical Properties
- Research into the photophysical and electrochemical properties of thiazole derivatives has provided insights into their potential applications in materials science, including their use as photosensitizers in photodynamic therapy for cancer treatment. For instance, the study of zinc phthalocyanine derivatives substituted with thiazole groups revealed promising fluorescence and singlet oxygen quantum yield, highlighting their applicability in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Characterization
- The synthesis and chemical characterization of thiazole derivatives have been extensively explored, with research focusing on developing novel synthetic routes and characterizing the produced compounds using various analytical techniques. This foundational work is crucial for the further exploration of these compounds' biological activities and potential applications in drug development and other areas of scientific research (Badr et al., 1981).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-13-8-4-3-7-12(13)11-14-15(19)17-16(21-14)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWWRPBAOPGAL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

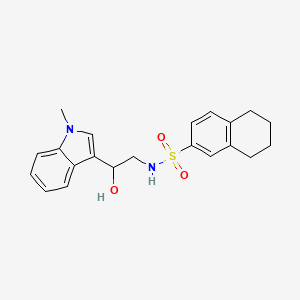

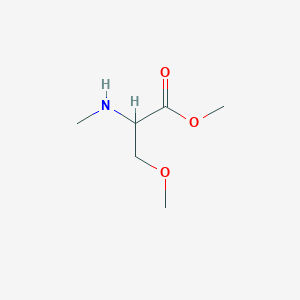
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)
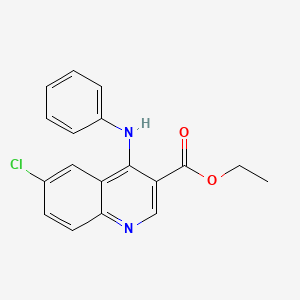
![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)
![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)
![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)
